molecular formula C7H16N2O4S B1664921 Ammonium acryloyldimethyltaurate CAS No. 58374-69-9

Ammonium acryloyldimethyltaurate

Cat. No. B1664921
CAS RN: 58374-69-9
M. Wt: 224.28 g/mol
InChI Key: BQMNFPBUAQPINY-UHFFFAOYSA-N
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Description

Ammonium acryloyldimethyltaurate is a bioactive chemical.

Scientific Research Applications

1. Stabilization of Aqueous Suspensions

Ammonium salts of poly(acrylic acid) have been utilized in stabilizing aqueous suspensions of materials like BaTiO3. These salts, including variants like Ammonium Acryloyldimethyltaurate, effectively modify the zeta potential of suspensions, contributing to improved stability at various pH levels. This is evidenced by studies in adsorption, rheology, and sedimentation, indicating its potential in materials science applications (Jean & Wang, 1998).

2. Dispersion Polymerization and Flocculation

The compound has been used in the synthesis of water-soluble cationic flocculants through dispersion polymerization in aqueous solutions. It demonstrates enhanced rheological properties and flocculation efficiency, making it valuable in water treatment and wastewater management (Wang et al., 2009).

3. Cosmetics and Topical Formulations

In cosmetic science, Ammonium Acryloyldimethyltaurate is used in gel formulations due to its ability to influence physical-mechanical properties like viscosity and texture. It's often employed in products for its sensorial properties, indicating its utility in the cosmetic industry (Infante & Maia Campos, 2019).

4. Enhancement of Physico-Mechanical Properties

Research has shown that polymers like Ammonium Acryloyldimethyltaurate can significantly alter the physico-mechanical properties of topical formulations. This includes influencing factors like cohesiveness and sensory attributes, which are crucial in the development of consumer products (Kim et al., 2007).

properties

CAS RN

58374-69-9

Product Name

Ammonium acryloyldimethyltaurate

Molecular Formula

C7H16N2O4S

Molecular Weight

224.28 g/mol

IUPAC Name

azanium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate

InChI

InChI=1S/C7H13NO4S.H3N/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);1H3

InChI Key

BQMNFPBUAQPINY-UHFFFAOYSA-N

SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+]

Canonical SMILES

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[NH4+]

Appearance

Solid powder

Other CAS RN

58374-69-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ammonium acryloyldimethyltaurate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A nitrogen purged 50 ml schlenk flask was charged with freshly distilled tris[2-(2-methoxyethoxy)-ethyl]amine (1.69 g, 5.24 mmol) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) (1.09 g, 5.24 mmol) and stirred at ambient temperature for 8 hr or until completely dissolved. Total dissolution completes formation of the AMPS-ammonium salt monomer as a transparent light amber oil in a 99% yield which was used immediately without further purification.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
AMPS ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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